2-Ethyl-5-phenylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57044-49-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-ethyl-5-phenylfuran |
InChI |
InChI=1S/C12H12O/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
BHNUKDNLGGQFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 5 Phenylfuran and Analogous Arylfurans
Classical Furan (B31954) Annulation and Cyclization Protocols
Traditional methods for furan synthesis rely on the cyclization of acyclic precursors. These protocols, established for over a century, remain fundamental in heterocyclic chemistry.
The Paal-Knorr furan synthesis is a cornerstone method for preparing substituted furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. semanticscholar.orgyoutube.com For the specific synthesis of 2-Ethyl-5-phenylfuran, the required precursor would be 1-phenylheptane-1,4-dione.
Mechanism: The reaction is initiated by the protonation of one of the carbonyl oxygens, which facilitates tautomerization to form an enol. youtube.com The enol oxygen then acts as a nucleophile, attacking the second protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate. youtube.com Subsequent dehydration of this intermediate, driven by the formation of an aromatic ring, yields the furan product. youtube.comnih.gov While the monoenol pathway is commonly depicted, studies have suggested that diastereomeric diketones cyclize at different rates, indicating a more complex mechanism where both carbonyls are involved in the rate-determining step, potentially proceeding through a hemiketal intermediate. semanticscholar.orgyoutube.com
Substrate Scope: The Paal-Knorr reaction is highly versatile, accommodating a wide range of substituents (R groups) at all positions of the 1,4-dicarbonyl precursor. The substituents can be alkyl, aryl, or hydrogen. youtube.com This flexibility allows for the synthesis of a diverse array of symmetrically and unsymmetrically substituted furans. The primary limitation has historically been the accessibility of the requisite 1,4-diketone starting materials, though modern synthetic methods have significantly broadened their availability. youtube.com Reaction conditions are typically acidic, employing protic acids like sulfuric acid or Lewis acids under anhydrous conditions. youtube.com
Table 1: Paal-Knorr Synthesis Parameters
| Parameter | Description | Examples |
| Precursor | 1,4-Dicarbonyl Compound | 1-Phenylheptane-1,4-dione (for this compound) |
| Catalyst | Acid (Protic or Lewis) | H₂SO₄, HCl, Trifluoroacetic Acid, TiCl₄ |
| Key Intermediate | Cyclic Hemiacetal/Hemiketal | 2,5-dihydroxy-2-ethyl-5-phenyl-tetrahydrofuran |
| Driving Force | Aromatization via dehydration | Formation of the stable furan ring |
The Feist-Benary synthesis provides an alternative route to substituted furans, typically those bearing an ester or carbonyl group at the 3-position. It involves the condensation of an α-halo ketone with a β-dicarbonyl compound. rsc.orgrsc.orgyoutube.com
Mechanism and Optimization: The reaction is generally base-catalyzed, with amines such as pyridine (B92270) or ammonia (B1221849) commonly employed. rsc.orgrsc.org The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone in a step resembling a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to displace the halide and form a dihydrofuran intermediate. rsc.orgnih.gov Subsequent elimination of water yields the aromatic furan.
Optimizing the reaction requires careful selection of the base and solvent to control chemoselectivity. Under certain conditions, the intermediate tricarbonyl compound can be isolated, which may then cyclize via a Paal-Knorr type mechanism to yield a different furan isomer. organic-chemistry.org The choice of catalyst is crucial; for instance, enantioselective variants, known as "interrupted" Feist-Benary reactions, have been developed using chiral cinchona alkaloid-based catalysts to produce highly substituted hydroxydihydrofurans with excellent stereocontrol. rsc.orgresearchgate.net
The synthesis of furans from acetylenic epoxides represents another valuable cyclization strategy, offering access to highly substituted furan derivatives. acs.orgorganic-chemistry.org This method involves the rearrangement and cyclization of propargylic epoxides.
The reaction can be catalyzed by various acids or metal salts. For example, treating acetylenic α,β-epoxides with dilute sulfuric acid and a mercuric sulfate (B86663) catalyst leads to furan formation in good yields. semanticscholar.org A proposed mechanism involves the internal hydration of the terminal alkyne, followed by cyclization. More recent developments utilize indium(III) chloride as a mild and efficient catalyst for the cycloisomerization of acetylenic epoxides into 2,3,5-trisubstituted furans. acs.org The proposed mechanism with indium involves coordination to the epoxide oxygen, followed by ring-opening to generate a zwitterionic intermediate which then undergoes rearrangement and nucleophilic attack to form the furan ring and regenerate the catalyst. acs.org This method is advantageous for creating complex, polysubstituted furans that may be difficult to access through other classical routes. acs.orgorganic-chemistry.org
Transition-Metal-Catalyzed Cross-Coupling Strategies for Arylfuran Formation
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer powerful and modular strategies for synthesizing arylfurans like this compound by connecting pre-functionalized furan and aryl fragments.
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.govrsc.orgyonedalabs.com The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com
To synthesize this compound, two primary Suzuki disconnections are possible:
Coupling of 2-ethylfuran-5-boronic acid with an aryl halide (e.g., bromobenzene).
Coupling of 2-bromo-5-ethylfuran with phenylboronic acid .
Catalytic Cycle and Conditions: The mechanism involves a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. youtube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base. youtube.com
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are common catalysts. semanticscholar.orgnih.gov Bases like Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ are used, often in aqueous solvent mixtures (e.g., dioxane/water, ethanol/water), which can enhance reaction rates. acs.orgsemanticscholar.org
Table 2: Typical Conditions for Suzuki-Miyaura Synthesis of Arylfurans
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Source of Pd(0) for the catalytic cycle |
| Ligand | PPh₃, dppf, SPhos, RuPhos | Stabilizes the Pd center and modulates reactivity |
| Boron Reagent | Furan boronic acid, Furan pinacol (B44631) boronate ester | Nucleophilic coupling partner |
| Electrophile | Aryl bromide, Aryl iodide, Aryl triflate | Electrophilic coupling partner |
| Base | K₂CO₃, Cs₂CO₃, Na₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, DMF, Ethanol/H₂O | Solubilizes reactants and facilitates the reaction |
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc reagent with an organic halide. organic-chemistry.org It is particularly valued for its high reactivity and functional group tolerance. organic-chemistry.orgunits.it
For the synthesis of this compound, analogous strategies to the Suzuki coupling can be employed:
Reaction of a 2-ethyl-5-furylzinc halide with an aryl halide.
Reaction of a phenylzinc halide with a 2-halo-5-ethylfuran.
Mechanism and Reagents: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organozinc nucleophile. These organozinc reagents are typically prepared in situ or prior to the coupling step by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent. units.itresearchgate.net
The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. organic-chemistry.orgmdpi.com Palladium complexes, often with phosphine ligands, are the most common catalysts, although nickel catalysts can also be highly effective, especially for less reactive aryl chlorides. organic-chemistry.orgorganic-chemistry.org
Table 3: Key Components in Negishi Coupling for Arylfuran Synthesis
| Component | Examples | Function |
| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, NiCl₂(dppe) | Catalyzes the cross-coupling cycle |
| Organozinc Reagent | Phenylzinc chloride, 2-Furylzinc bromide | Nucleophilic partner providing the aryl/furyl group |
| Organic Halide | 2-Bromofuran, Bromobenzene | Electrophilic partner |
| Solvent | THF, DMF, NMP | Anhydrous polar aprotic solvents are typical |
Palladium-Catalyzed Decarboxylative Cross-Coupling with Furan Building Blocks
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. wikipedia.orgrsc.org This methodology utilizes readily available and relatively inexpensive carboxylic acids as coupling partners, releasing carbon dioxide as the sole byproduct. wikipedia.org The application of this strategy to heteroaromatic carboxylic acids, including furan-2-carboxylic acids, provides a direct route to arylated furans. acs.org
The general mechanism for the palladium-catalyzed decarboxylative cross-coupling of a furan-2-carboxylic acid with an aryl halide is believed to proceed through a catalytic cycle involving several key steps. Initially, oxidative addition of the aryl halide to a low-valent palladium(0) species forms an arylpalladium(II) complex. Subsequently, coordination of the furan carboxylate to the palladium center, followed by decarboxylation, generates a furan-palladium intermediate. Reductive elimination from this intermediate then yields the desired 2-aryl-5-substituted furan and regenerates the active palladium(0) catalyst. wikipedia.org In some cases, a bimetallic system, often involving copper as a co-catalyst, is employed to facilitate the decarboxylation step. acs.org
The synthesis of this compound via this method would involve the coupling of 5-ethylfuran-2-carboxylic acid with an appropriate phenyl halide, such as iodobenzene (B50100) or bromobenzene. The reaction conditions typically involve a palladium catalyst, such as a palladium(II) salt or a preformed palladium complex, often in the presence of a suitable ligand to stabilize the catalytic species. A base is generally required to facilitate the formation of the carboxylate salt, and a high-boiling point solvent is often used to achieve the necessary reaction temperatures for efficient decarboxylation.
| Starting Material 1 | Starting Material 2 | Catalyst System | Key Findings |
| Heteroaromatic Carboxylic Acid | Aryl Halide | Palladium catalyst | Provides a facile synthesis of aryl-substituted heteroaromatics with short reaction times. acs.org |
| Substituted Benzoic Acid | Aryl Halide | Copper/Palladium bimetallic system | The decarboxylation step forms an aryl copper species, which then undergoes transmetalation with a palladium complex. wikipedia.org |
| (2-Azaaryl)carboxylates | Aryl Halides | Palladium catalyst | Offers direct access to 2-aryl-azaarenes without the need for stoichiometric organometallic reagents. |
Table 1: Overview of Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions
Copper-Catalyzed Cyclizations and Annulation Reactions
Copper catalysis has a long and rich history in organic synthesis, and its application in the construction of furan rings through cyclization and annulation reactions is well-established. These methods offer a high degree of flexibility, allowing for the synthesis of a wide variety of substituted furans from readily accessible starting materials.
One prominent approach involves the copper-catalyzed annulation of ketones with various coupling partners. For instance, the reaction of acetophenones with electron-deficient alkynes in the presence of a copper(I) catalyst and an oxidant can afford multisubstituted furans. researchgate.net This transformation is believed to proceed through a radical pathway involving the functionalization of the C(sp3)-H bond adjacent to the ketone. Similarly, a copper(I)-catalyzed annulation of ketones with alkynoates under ligand- and additive-free conditions has been developed, providing an environmentally friendly route to furan derivatives. rsc.orgresearchgate.net
Another versatile strategy is the copper-catalyzed cyclization of enynes. The intramolecular cyclization of 1,6-enynes can be initiated by a copper catalyst, leading to the formation of functionalized heterocyclic structures. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. Furthermore, the copper-catalyzed regioselective annulation of β-keto esters with propargyl acetates provides access to polysubstituted furans without the need for ligands or external oxidants, demonstrating a broad functional group tolerance. nih.gov
The synthesis of this compound using these methods could be envisioned through several routes. For example, the copper-catalyzed reaction of a suitably substituted enyne precursor could lead to the desired furan ring system. Alternatively, an annulation reaction between an appropriate ketone and an alkyne derivative could also be employed.
| Starting Materials | Catalyst | Reaction Type | Key Findings |
| Ketones and Alkynoates | Copper(I) salts | Annulation | Ligand- and additive-free cyclization via C(sp3)-H bond functionalization. rsc.org |
| Phenols and Alkynes | Copper catalyst | Aerobic Oxidative Cyclization | Regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. rsc.org |
| 1,5-Enynes | Copper catalyst | Cascade Cyclization | Self-assembly of triazole fused isoindolines via trifluoromethylazidation/diazidation and click reaction. rsc.org |
| β-Keto Esters and Propargyl Acetates | Copper catalyst | Regioselective Annulation | Ligand- and oxidant-free synthesis of multisubstituted furans. nih.gov |
Table 2: Selected Copper-Catalyzed Reactions for Furan and Benzofuran Synthesis
Gold-Catalyzed Hydroamination and Hydration of 1,3-Diynes
Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective catalysts for the activation of alkynes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of a variety of heterocyclic compounds, including furans. The gold-catalyzed hydration of 1,3-diynes represents a direct and atom-economical route to 2,5-disubstituted furans.
In this reaction, a cationic gold(I) catalyst coordinates to one of the alkyne moieties of the 1,3-diyne, rendering it susceptible to nucleophilic attack by a water molecule. kaust.edu.sa The resulting enol intermediate can then undergo a gold-catalyzed cyclization, followed by protodeauration and tautomerization to afford the aromatic furan ring. hud.ac.uk The regioselectivity of the initial hydration step is crucial for determining the substitution pattern of the final furan product. The use of specific gold precatalysts, such as [Au(IPr)OH], allows for low catalyst loadings and the in situ generation of the active cationic gold species in a silver-free protocol. kaust.edu.sa
While the direct synthesis of this compound from a corresponding 1,3-diyne via this method is plausible, the scope of the reaction has been explored for various substituted diynes. This methodology can also be extended to the use of other nucleophiles, such as amines, to access pyrrole (B145914) derivatives. organic-chemistry.org Furthermore, gold catalysts have been employed in more complex cascade reactions, such as the intermolecular reaction of propargyl alcohols and alkynes, to generate substituted furans. organic-chemistry.org
| Starting Materials | Catalyst | Reaction Type | Key Findings |
| 1,3-Diynes | Gold(I) catalyst | Hydration/Cyclization | Direct synthesis of 2,5-disubstituted furans. kaust.edu.sahud.ac.uk |
| Propargyl Alcohol and Alkyne | Triazole-gold (TA-Au) and copper catalysts | Intermolecular Cascade Reaction | One-pot, three-step synthesis of di-, tri-, and tetrasubstituted furans. organic-chemistry.org |
| Furan-ynes and N-Oxides | Gold(I) catalyst | Reactivity study | Synthesis of substituted dihydropyridinones and pyranones. nih.gov |
| Propargyl Diazoacetates | Gold(I) catalyst | Water-Mediated Carbene Cascade | Efficient synthesis of multi-substituted furans under mild conditions. organic-chemistry.org |
Table 3: Gold-Catalyzed Methodologies for Furan Synthesis
Sustainable and Green Chemistry Approaches to Arylfuran Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. This paradigm shift is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of arylfuran synthesis, several innovative approaches have been developed that align with these principles.
Transition-Metal-Free Photooxidation-Dehydration Sequences from 1,3-Dienes
A notable green approach to the synthesis of 2,5-diarylfurans involves a transition-metal-free sequence starting from readily accessible 1,3-dienes. This method circumvents the need for often toxic and expensive heavy metal catalysts. The reaction proceeds in two key steps: a photooxidation of the 1,3-diene to form an endoperoxide, followed by a dehydration reaction to yield the furan ring.
The photooxidation is typically achieved using singlet oxygen, which can be generated photochemically in the presence of a sensitizer. The resulting endoperoxide is an often unstable intermediate that can be isolated or, more conveniently, carried forward in a one-pot procedure. The subsequent dehydration of the endoperoxide to the furan can be promoted by various reagents, with a focus on metal-free conditions. This methodology has been shown to be effective for the synthesis of a range of 2,5-diarylfurans and can be adapted for the preparation of analogues of this compound.
Lanthanide-Catalyzed (e.g., Ytterbium Triflate) Cycloaddition Reactions
Lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃), are attractive Lewis acid catalysts due to their water stability, reusability, and low toxicity. They have found widespread application in a variety of organic transformations, including the synthesis of heterocyclic compounds.
An efficient synthesis of substituted furans has been reported using ytterbium triflate as a catalyst in a cycloaddition reaction between acetylene (B1199291) dicarboxylates and β-dicarbonyl compounds. unich.itnih.gov This method provides high yields of the desired furan products under mild reaction conditions. The proposed mechanism involves the coordination of the ytterbium(III) ion to both the alkynoate and the β-dicarbonyl compound, thereby activating them for the subsequent cycloaddition and formation of the furan ring. unich.it This approach offers a practical and environmentally friendly alternative to traditional methods that may require stoichiometric reagents or harsh conditions. Additionally, Yb(OTf)₃ has been used to catalyze the intramolecular [3+2] cycloaddition of biomass-derived 2-furylcarbinols with an azide, proceeding through a furan dearomatization pathway to construct fused triazoles. nih.gov
| Reactants | Catalyst | Reaction Type | Yield |
| Acetylene dicarboxylates and β-dicarbonyl compounds | Yb(OTf)₃ | Cycloaddition | 91% - 98% unich.itnih.gov |
| Biomass-derived 2-furylcarbinols with an azide | Yb(OTf)₃ | Intramolecular [3+2] Cycloaddition | Not specified nih.gov |
Table 4: Ytterbium Triflate-Catalyzed Reactions for Furan and Fused Triazole Synthesis
Application of Heterogeneous Nanocatalysts (e.g., Cu(II) Schiff-base@SiO2)
Heterogeneous nanocatalysts are at the forefront of green chemistry, offering significant advantages such as high catalytic activity, ease of separation from the reaction mixture, and excellent recyclability. The immobilization of catalytically active metal complexes onto solid supports like silica (B1680970) (SiO₂) is a common strategy to develop robust and reusable catalysts.
While the specific application of a Cu(II) Schiff-base complex immobilized on silica (Cu(II) Schiff-base@SiO₂) for the synthesis of this compound is not extensively documented in the literature, the potential of such catalysts can be inferred from related studies. Copper-based heterogeneous catalysts supported on silica (Cu/SiO₂) have been effectively used for the conversion of biomass-derived furfural (B47365) into valuable chemicals like 2-methylfuran. researchgate.net These catalysts demonstrate high selectivity and stability.
Furthermore, furan-cored Schiff base copper(II) complexes have been synthesized and characterized, highlighting the compatibility of the furan moiety with such coordination compounds. nih.gov The development of a heterogeneous catalyst based on a Cu(II) Schiff-base complex supported on silica for the synthesis of arylfurans would represent a significant advancement in sustainable catalysis. Such a catalyst would combine the known catalytic activity of copper in furan synthesis with the practical benefits of heterogeneous catalysis, leading to more economical and environmentally friendly production processes.
| Catalyst | Application | Key Features |
| Cu/SiO₂ | Conversion of furfural to 2-methylfuran | High selectivity and stability. researchgate.net |
| Furan cored Schiff base Cu(II) complexes | Synthesis and characterization | Demonstrates compatibility of furan with Schiff base copper complexes. nih.gov |
Table 5: Related Heterogeneous Copper Catalysts and Complexes
One-Pot Telescopic Approaches in Deep Eutectic Solvents
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. In this context, one-pot telescopic approaches, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, have gained significant traction. The use of Deep Eutectic Solvents (DESs) as a reaction medium further enhances the green credentials of these processes. mdpi.comncsu.edu DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components. ncsu.edumdpi.com Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive alternatives to conventional organic solvents. mdpi.comncsu.edu
In the synthesis of furan derivatives, DESs can act as both the solvent and the catalyst. For instance, a one-pot, solvent-free conversion of sugars into 2,5-furandicarboxylic acid (FDCA) has been demonstrated using a deep eutectic mixture of choline (B1196258) chloride and sugars. nih.gov This process utilizes a bifunctional catalyst where acidic sites facilitate the dehydration of sugars to 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to FDCA by metal species. nih.gov An 84% yield of FDCA was achieved from a glucose-fructose eutectic mixture, highlighting the efficiency of this solvent-free approach. nih.gov
The principle of using DESs can be extended to the synthesis of other arylfurans. Choline chloride-based DESs, such as those formed with malonic acid or urea, can catalyze condensation and addition reactions. mdpi.com These solvents can be recycled multiple times without a significant loss of activity, further contributing to the sustainability of the process. mdpi.com The unique properties of DESs, including their ability to form extensive hydrogen bond networks, can influence reaction pathways and selectivity, offering a powerful tool for designing efficient one-pot syntheses of complex molecules like this compound.
| Component A | Component B | Molar Ratio (A:B) | Type | Application Example | Ref |
| Choline Chloride | Malonic Acid | 1:1 | Hydrophilic | Catalyst for 2,3-dihydroquinazolin-4(1H)-one synthesis | mdpi.com |
| Choline Chloride | Urea | 1:2 | Hydrophilic | Synthesis of dihydropyrimidinones | mdpi.comresearchgate.net |
| Choline Chloride | Ethylene Glycol | 1:2 | Hydrophilic | General Purpose | mdpi.com |
| Choline Chloride | Sugars (Glucose, Fructose) | Varies | Hydrophilic | One-pot synthesis of 2,5-furandicarboxylic acid | nih.gov |
| Aliquat 336 | L-Menthol | 3:7 | Hydrophobic | General Purpose | mdpi.com |
| Lidocaine | Decanoic Acid | 1:2 | Hydrophobic | General Purpose | mdpi.com |
Other Emerging and Specialized Synthetic Routes for Substituted Arylfurans
Beyond established methods, several other innovative strategies are continuously being developed for the synthesis of substituted furans. These routes often provide access to specific substitution patterns or employ novel reaction mechanisms.
Base-Promoted Domino Reactions for Di- and Trisubstituted Furans
Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents and catalysts. Base-promoted domino reactions have emerged as a powerful tool for the efficient construction of polysubstituted furan rings from readily available starting materials. researchgate.net These reactions often proceed with high atom economy and avoid the need for costly metal catalysts. researchgate.net
A notable example involves the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans through a base-promoted domino reaction between β-keto compounds and vinyl dichlorides. organic-chemistry.org This method is characterized by its operational simplicity, broad substrate scope, and tolerance of various functional groups. organic-chemistry.org Similarly, tetrasubstituted furans can be synthesized efficiently via a base-catalyzed reaction of α-hydroxy ketones and cyano compounds under mild conditions. researchgate.net Another approach utilizes a base-promoted oxidative C-C and C-O bond formation to regioselectively form 2,3-disubstituted and 2,3,5-trisubstituted furans from β-ketoanilides and vicinal diols. researchgate.net These methods highlight the versatility of base-promoted domino strategies in accessing a wide array of substituted furan structures.
| Reactant 1 | Reactant 2 | Base/Catalyst | Furan Substitution Pattern | Key Features | Ref |
| β-Keto compounds | Vinyl dichlorides | Base (e.g., NEt₃) | 2,3-disubstituted, 2,3,5-trisubstituted | Operationally simple, broad scope | organic-chemistry.org |
| α-Hydroxy ketones | Cyano compounds | Base | Tetrasubstituted | Mild conditions, metal-free | researchgate.net |
| β-Ketoanilides | Vicinal diols | Base | 2,3-disubstituted, 2,3,5-trisubstituted | Regioselective, oxidative C-C/C-O formation | researchgate.net |
| Thioisatins | α-Bromoketones | K₂CO₃ | Fused furan derivatives | Tunable synthesis | rsc.org |
Photochemical Syntheses (e.g., Irradiation of Halogenated Furancarbaldehydes)
Photochemical reactions offer a unique approach to the synthesis of arylfurans, often proceeding under mild conditions and enabling transformations that are difficult to achieve through thermal methods. The irradiation of halogenated furan derivatives in the presence of an aromatic solvent is a key example of this strategy.
Specifically, the photochemical arylation of 5-halofuran-2-carbaldehydes has been shown to be an effective method for producing 5-phenylfuran-2-carbaldehyde, a direct precursor to various 5-phenylfuran derivatives. researchgate.net In this reaction, a solution of the halogenated furancarbaldehyde in benzene (B151609) is irradiated with UV light. The efficiency of the reaction is dependent on the nature of the halogen atom, with iodo-substituted furans providing significantly higher yields than their bromo-counterparts. For instance, the irradiation of 5-iodofuran-2-carbaldehyde in benzene resulted in a 91% yield of 5-phenyl-2-furaldehyde (B76939), whereas using 5-bromofuran-2-carbaldehyde under similar conditions yielded 64%. researchgate.net This photochemical C-H arylation provides a direct route to the 5-arylfuran scaffold.
| Starting Material | Aromatic Solvent | Product | Yield | Reference |
| 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenyl-2-furaldehyde | 64% | researchgate.net |
| 5-Iodofuran-2-carbaldehyde | Benzene | 5-Phenyl-2-furaldehyde | 91% | researchgate.net |
Amidation Reactions from Furan Carboxylic Acid Derivatives
Amide-containing furan derivatives are important compounds with applications in various fields. Direct amidation reactions starting from furan carboxylic acids or their derivatives provide a straightforward route to these molecules. While the thermal condensation of carboxylic acids and amines is possible, it typically requires high temperatures (above 160 °C) to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com
More sophisticated methods employ coupling reagents to facilitate amide bond formation under milder conditions. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. researchgate.net By carefully controlling the addition of the coupling agent, an activated monobenzotriazoyl ester intermediate is formed, which then reacts with various amines (e.g., benzylamine, diethylamine) to yield the corresponding monoamides in good yields. researchgate.net For example, the reaction with diethylamine (B46881) produced 5-(Diethylcarbamoyl)furan-2-carboxylic acid in a 77% yield. researchgate.net Microwave-assisted synthesis using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has also been employed to produce furan-2-carboxamides from 2-furoic acid and various amines. researchgate.net
| Furan Substrate | Amine | Coupling Reagent | Product | Yield | Ref |
| Furan-2,5-dicarboxylic acid | Benzylamine | TBTU | 5-(Benzylcarbamoyl)furan-2-carboxylic acid | - | researchgate.net |
| Furan-2,5-dicarboxylic acid | Diethylamine | TBTU | 5-(Diethylcarbamoyl)furan-2-carboxylic acid | 77% | researchgate.net |
| 2-Furoic acid | Furfurylamine | DMT/NMM/TsO⁻ or EDC | N-(Furan-2-ylmethyl)furan-2-carboxamide | - | researchgate.net |
Condensation Reactions (e.g., Knoevenagel Reaction) for Furanone Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org This reaction is widely used in organic synthesis and can be applied to furan aldehydes to produce a variety of furan derivatives, which can be precursors to furanones. sphinxsai.com
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or diethylamine. wikipedia.orgsphinxsai.com For example, 5-substituted furan-2-carboxaldehydes can undergo Knoevenagel condensation with active methylene (B1212753) compounds like creatinine (B1669602) or ethyl cyanoacetate. sphinxsai.commdpi.com The reaction of 5-hydroxymethylfurfural (a furan derivative) with ethyl cyanoacetate, catalyzed by biogenic carbonates, yields the corresponding 3-(furan-2-yl)acrylonitrile derivative in 87% yield under solvent-free conditions. mdpi.com The products of these condensations, α,β-unsaturated compounds, are valuable intermediates in the synthesis of more complex molecules and materials. wikipedia.orgsphinxsai.com The Feist–Benary furan synthesis, another important named reaction, also incorporates a Knoevenagel condensation step in its mechanism. wikipedia.org
| Furan Aldehyde | Active Methylene Compound | Catalyst | Product Type | Yield | Ref |
| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Ca:Ba carbonates | 3-(Furan-2-yl)acrylonitrile derivative | 87% | mdpi.com |
| 5-Substituted furan-2-carboxaldehyde | Creatinine | Piperidine | Furfurylidene creatinine derivative | 55-80% | sphinxsai.com |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone (Charge transfer complex) | - | wikipedia.org |
Reactivity and Mechanistic Investigations of 2 Ethyl 5 Phenylfuran and Analogous Furan Systems
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The oxygen heteroatom plays a crucial role in this enhanced reactivity through the delocalization of one of its lone pairs of electrons into the π-system of the ring.
Furan's reactivity in electrophilic aromatic substitution (EAS) is significantly greater than that of benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is attributed to the electron-donating nature of the oxygen atom, which increases the electron density of the ring carbons, making them more nucleophilic. pearson.com In fact, electrophilic reactions in furan are estimated to be about 6 x 10¹¹ times faster than in benzene. chemicalbook.com
When compared to other five-membered heteroaromatics like pyrrole (B145914) and thiophene (B33073), furan's reactivity is intermediate. The general order of reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene. askiitians.comquora.comslideshare.net This trend is inversely related to the electronegativity of the heteroatom (O > N > S) and its ability to donate its lone pair of electrons to the aromatic system. slideshare.netpharmaguideline.com Although oxygen is more electronegative than nitrogen, the greater mesomeric effect in pyrrole makes its ring carbons more electron-rich and thus more reactive than furan. slideshare.netquora.com Thiophene is the least reactive of the three heterocycles (but still more reactive than benzene) because the 3p orbitals of sulfur have a less effective overlap with the 2p orbitals of carbon. askiitians.com
The aromaticity of these compounds also influences their reactivity. Aromaticity follows the order: Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa Furan, being the least aromatic, has a lower resonance energy (18 kcal/mol) compared to thiophene (29 kcal/mol). chemicalbook.com This lower stabilization energy means that furan is more willing to disrupt its aromaticity to react with electrophiles.
| Compound | Relative Reactivity (vs. Benzene) | Key Factors |
|---|---|---|
| Pyrrole | Most Reactive | Nitrogen is less electronegative than oxygen, greater mesomeric effect. slideshare.netquora.com |
| Furan | Highly Reactive | Electron-donating oxygen atom, lower aromaticity. pearson.comchemicalbook.com |
| Thiophene | Reactive | Less effective orbital overlap between sulfur and carbon. askiitians.com |
| Benzene | Least Reactive | High aromatic stability. ksu.edu.sa |
Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 (or α) position. chemicalbook.comquora.com This regioselectivity is governed by the stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom. chemicalbook.comslideshare.net In contrast, attack at the C3 (or β) position results in an intermediate with only two possible resonance structures, making it less stable. chemicalbook.comonlineorganicchemistrytutor.com
In a 2,5-disubstituted furan like 2-ethyl-5-phenylfuran, the α-positions are blocked. Consequently, electrophilic substitution, such as halogenation or nitration, is directed to the C3 or C4 positions. The specific site of attack (C3 vs. C4) would then be influenced by the electronic effects of the existing ethyl and phenyl substituents. The phenyl group is generally weakly deactivating via induction but can be activating through resonance, while the ethyl group is a weak electron-donating group. The interplay of these effects determines the ultimate regiochemical outcome. Due to the high reactivity of the furan nucleus, these reactions often require mild conditions to avoid polymerization or ring-opening side reactions. ksu.edu.sa
Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings. For furan and its derivatives, this reaction proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com However, due to the high reactivity and acid sensitivity of the furan ring, strong Lewis acids like AlCl₃ must be used with caution, and milder catalysts are often preferred. gcwgandhinagar.com
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. sigmaaldrich.com This acylium ion then attacks the electron-rich furan ring, preferentially at the most nucleophilic position. For 2,5-disubstituted furans, acylation occurs at the C3 or C4 position. Kinetic studies on the acylation of furan with acetic anhydride suggest that the reaction can follow an Eley-Rideal mechanism, where the adsorbed acylating agent reacts with furan from the bulk phase. researchgate.netresearchgate.net The activation energy for the acylation of furan has been reported to be approximately 18.03 kcal/mol under specific catalytic conditions. researchgate.net
Cycloaddition Chemistry of the Furan Moiety
The furan ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a consequence of its relatively low resonance energy, which makes the disruption of aromaticity energetically less costly compared to more aromatic systems like benzene. chemicalbook.comnih.gov
Furans participate in Diels-Alder reactions with a variety of dienophiles, particularly those that are electron-deficient. nih.gov The reaction of furan with dienophiles like maleic anhydride is a classic example. zbaqchem.com However, these reactions are often reversible, and the position of the equilibrium depends on the reaction conditions and the nature of the reactants. nih.gov
The reaction of substituted furans, such as 2-phenylfuran, with ethyl propiolate has been studied. researchgate.net In the presence of a Lewis acid like aluminum chloride (AlCl₃), the reaction can lead to the formation of substituted aromatic compounds, such as ethyl 5-hydroxy-2-phenylbenzoate, rather than the simple Diels-Alder adduct. researchgate.net The thermal reaction between furan and ethyl propiolate at high temperatures (130 °C) can yield complex tetracyclic products, though in low yield, without forming the initial Diels-Alder adduct in detectable amounts. cdnsciencepub.comcdnsciencepub.com Arynes, being highly reactive dienophiles, also undergo cycloaddition with furans to produce bicyclic adducts.
| Dienophile | Furan System | Typical Product Type | Reference |
|---|---|---|---|
| Maleic Anhydride | Furan | 7-oxabicyclo[2.2.1]heptene derivative (exo/endo adducts) | zbaqchem.com |
| Ethyl Propiolate | Furan | Complex tetracyclic products (thermal); Diadducts (Lewis acid) | cdnsciencepub.comcdnsciencepub.com |
| Ethyl Propiolate | 2-Phenylfuran | Substituted hydroxybenzoate (Lewis acid catalyzed) | researchgate.net |
| Arynes (e.g., Benzyne) | Furan | 1,4-Epoxynaphthalene derivatives | ksu.edu.sa |
The stereochemistry of the Diels-Alder reaction involving furan is a critical aspect, with both endo and exo products being possible. libretexts.org Unlike the reactions of cyclopentadiene (B3395910) which are highly endo-selective, furan cycloadditions often show poor selectivity or even a preference for the thermodynamically more stable exo product. rsc.orgrsc.orgresearchgate.net This is because the initial, kinetically favored endo adduct can readily revert to the starting materials via a retro-Diels-Alder reaction, allowing for thermodynamic equilibration to the exo isomer. researchgate.net The small energy difference between the endo and exo transition states contributes to this lack of selectivity. rsc.org
Lewis acids are frequently employed to catalyze furan Diels-Alder reactions. researchgate.netacs.org They function by coordinating to the dienophile, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction and often enhancing stereoselectivity. researchgate.netresearchgate.net For instance, in the reaction of furan with ethyl propiolate, the presence of AlCl₃ not only accelerates the reaction but also directs the formation of specific diadducts. cdnsciencepub.comresearchgate.net Similarly, in intramolecular Diels-Alder reactions of furan systems, Lewis acids like methylaluminum dichloride can shift the reaction equilibrium towards the cycloadducts, providing them in good to excellent yields. researchgate.netcdnsciencepub.com The choice of Lewis acid and reaction conditions can significantly influence both the rate and the stereochemical outcome of the cycloaddition. researchgate.netacs.org
Higher-Order Cycloadditions (e.g., [8+2]-Cycloaddition with Furanone Derivatives)
Higher-order cycloadditions, which involve more than six π-electrons, are powerful tools for constructing complex, polycyclic molecular architectures. acs.org Among these, the [8+2]-cycloaddition offers an efficient route to ten-membered ring systems or fused bicyclic structures. Furanone derivatives, particularly 5-substituted-furan-2(3H)-ones, can serve as effective 2π-components in such reactions. acs.orgnih.gov
A notable example is the highly peri- and diastereoselective [8+2]-cycloaddition between 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene. acs.orgacs.org This reaction is typically realized under organocatalytic conditions using a Brønsted base. The base facilitates the transformation of the furanone into a corresponding dienolate, which then acts as the 2π-component to react with the 8π-system of the heptafulvene derivative. acs.orgnih.gov The process yields polycyclic γ-lactone derivatives that possess a cycloheptatriene (B165957) structural motif. nih.gov
The efficiency and outcome of the reaction are influenced by the nature of the substituent on the furanone ring and the reaction conditions. For instance, increasing the length of the alkyl carbon chain at the γ-position of the furanone has been shown to have a positive effect on the reaction's efficiency. nih.gov All these higher-order cycloadditions proceeded in a highly diastereoselective manner. acs.org
Table 1: Scope of [8+2]-Cycloaddition of Substituted Furan-2(3H)-ones with 8,8-Dicyanoheptafulvene Reaction conditions: Furanone (0.1 mmol), 8,8-dicyanoheptafulvene (0.1 mmol), catalyst (20 mol%), solvent, room temperature, 24-72h.
| Entry | Furanone Substituent (R) | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | Methyl | DBU | Toluene | 24 | 60 | >20:1 |
| 2 | Ethyl | DBU | Toluene | 24 | 75 | >20:1 |
| 3 | Propyl | DBU | Toluene | 24 | 81 | >20:1 |
| 4 | Phenyl | DBU | Toluene | 72 | 55 | >20:1 |
| 5 | 4-Methoxyphenyl | DBU | Toluene | 72 | 51 | >20:1 |
Ring-Opening and Rearrangement Pathways
The furan ring, despite its aromatic character, is susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis of furans is a well-established synthetic route to 1,4-dicarbonyl compounds. stackexchange.com This transformation is particularly effective for substituted furans, including systems analogous to this compound.
The mechanism for this ring-opening process begins with the protonation of the furan ring. acs.org This initial step is typically the rate-limiting step of the reaction. scite.airesearchgate.net Protonation occurs preferentially at the α-carbon (C2 or C5 position) rather than the β-carbon, as this leads to a more stabilized carbocation intermediate. acs.orgscite.ai Following protonation, a nucleophilic attack by a water molecule occurs, leading to the formation of a hemiacetal-like intermediate (e.g., 2,5-dihydro-2-furanol). acs.org Subsequent protonation of the ring oxygen atom facilitates the cleavage of the C-O bond, initiating the opening of the furanic ring and ultimately yielding the corresponding 1,4-diketone after tautomerization. stackexchange.comacs.org The requirement of heat for this reaction helps to overcome the initial resonance stabilization energy of the aromatic furan ring. stackexchange.com
For a 2,5-disubstituted furan such as this compound, this reaction would be expected to yield 1-phenylheptane-1,4-dione. Kinetic studies on the hydrolysis of furan and 2,5-dimethylfuran (B142691) have shown that the logarithm of the first-order rate constant is linear in Hammett's acidity function, H₀, supporting a mechanism where a slow proton transfer is the initial step. researchgate.net
Furanone derivatives can undergo a variety of decyclization and recyclization reactions, often triggered by photochemical or thermal stimuli, or by reaction with other reagents. These transformations allow for the conversion of the furanone scaffold into more complex heterocyclic or carbocyclic systems.
For example, photochemical rearrangements are common for 2(5H)-furanones. tandfonline.com Depending on the substitution pattern, these compounds can undergo reactions like the di-π-methane rearrangement to form cyclopropyl-fused lactones. tandfonline.com In other instances, furanone derivatives can react with other molecules, leading to complex adducts via ring-opening and recyclization pathways. A study on the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone demonstrated the formation of novel, complex products derived from two molecules of the furanone and one molecule of the aldehyde, for which a formation mechanism was proposed. acs.org Additionally, certain 3(2H)-furanones have been shown to rearrange into 2(5H)-furanone structures. acs.org These reactions highlight the furanone ring's ability to act as a latent dicarbonyl species, which can be unveiled and then participate in subsequent intramolecular or intermolecular cyclizations. researchgate.net
The Achmatowicz reaction, or Achmatowicz rearrangement, is a valuable synthetic method for converting furans into dihydropyran structures, which are key intermediates in the synthesis of monosaccharides and other bioactive molecules. wikipedia.orgnih.gov The reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.gov
The process begins with the oxidation of the furan ring of a furfuryl alcohol. This is typically achieved using an oxidizing agent such as bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgthieme-connect.com This initial step converts the furan into a 2,5-dialkoxy-2,5-dihydrofuran intermediate. wikipedia.org This intermediate is then subjected to an acid-catalyzed rearrangement, which proceeds through the opening of the dihydrofuran ring followed by an intramolecular cyclization to form the more stable six-membered dihydropyranone ring. wikipedia.orgnih.gov
The Achmatowicz reaction is widely used in total synthesis due to its reliability and the high degree of functionality installed in the product. wikipedia.org By starting with an enantiomerically pure furfuryl alcohol, the stereocenters can be effectively transferred to the dihydropyran product, making it a powerful tool in asymmetric synthesis. nih.gov For a compound like this compound, a precursor such as (this compound-yl)methanol would be required to undergo this transformation.
Table 2: Common Reagents for the Achmatowicz Reaction
| Oxidizing Agent | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Bromine (Br₂) | Methanol (MeOH) | Low temperature, followed by acid workup | wikipedia.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | Mild conditions, broad substrate scope | thieme-connect.com |
| N-Bromosuccinimide (NBS) | THF/H₂O (buffered) | Aqueous conditions, often for sensitive substrates | nih.gov |
Oxidation and Reduction Transformations
The selective oxidation of furans to furanones is a key transformation that provides access to a valuable class of heterocyclic compounds. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions, with some methods leading to complete ring cleavage (e.g., to maleic anhydride) while others selectively oxidize the furan ring to a furanone. researchgate.net
One of the most common methods for the selective conversion of substituted furans to 5-hydroxy-2(5H)-furanones is through photooxidation using singlet oxygen. acs.org This reaction proceeds via a [4+2] cycloaddition of singlet oxygen across the furan diene system to form an unstable endoperoxide intermediate. This endoperoxide then rearranges to the final hydroxyfuranone product. nih.gov
Atmospheric oxidation of furans, initiated by hydroxyl (OH) radicals, can also lead to furanone products. The initial addition of the OH radical to the C2 or C5 position of the furan ring forms an adduct that, in the presence of molecular oxygen, can be converted into a 5-hydroxy-2-furanone compound, among other products. researchgate.netacs.org Furthermore, catalytic systems can be employed for selective oxidation. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts to form a 1,4-dicarbonyl intermediate, which then cyclizes to afford a 4-hydroxy-2-cyclohexen-1-one, demonstrating a tandem oxidation/cyclization pathway. nih.gov
Catalytic Hydrogenation to Dihydrofuran and Tetrahydrofuran (B95107) Derivatives
The catalytic hydrogenation of 2,5-disubstituted furans, such as this compound, is a significant transformation for producing saturated heterocyclic derivatives like dihydrofurans and tetrahydrofurans. The reaction typically involves the use of transition metal catalysts and a source of hydrogen, leading to the reduction of the furan ring's double bonds. The degree of saturation (to dihydrofuran or tetrahydrofuran) and the stereoselectivity of the products can be controlled by the choice of catalyst, ligands, and reaction conditions.
Homogeneous catalyst systems are often employed for asymmetric hydrogenation, yielding chiral tetrahydrofuran derivatives. For instance, cationic rhodium complexes with diphospholane ligands have been used for the asymmetric cis-hydrogenation of 2,5-disubstituted furans. acs.org Similarly, chiral ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands have been developed for the enantioselective hydrogenation of disubstituted furans, converting them into valuable enantioenriched tetrahydrofurans. nih.gov
Heterogeneous catalysts, including noble metals like platinum and palladium, as well as non-noble metals like nickel and cobalt, are also effective for the hydrogenation of furan derivatives. mdpi.commdpi.comnih.gov The choice of support material, such as carbon or metal oxides, can influence the catalyst's activity and selectivity. nih.gov For example, the hydrogenation of 5-hydroxymethylfurfural (B1680220) (a related furan compound) to 2,5-dimethylfuran demonstrates that bifunctional catalysts with both hydrogenation and hydrogenolysis activity are crucial. nih.govnih.gov The reaction conditions, including temperature and hydrogen pressure, play a critical role in determining the final product distribution. nih.govmdpi.com
| Catalyst System | Substrate Type | Key Products | Typical Conditions | Reference |
|---|---|---|---|---|
| Cationic Rhodium with Diphospholane Ligands | 2,5-Disubstituted Furans | Chiral Tetrahydrofurans (cis-hydrogenation) | Homogeneous catalysis | acs.org |
| Chiral Ruthenium with N-Heterocyclic Carbene Ligands | Disubstituted Furans | Enantioenriched Disubstituted Tetrahydrofurans | Homogeneous catalysis, varying temperature and pressure | nih.gov |
| Bimetallic Cu-Co on Carbon | 5-Hydroxymethylfurfural (analogue) | 2,5-Dimethylfuran | 180 °C, 5 bar H₂, 2-propanol solvent | nih.gov |
| Nickel on Mesoporous Carbon | 5-Hydroxymethylfurfural (analogue) | 2,5-Dimethylfuran | 200 °C, 30 bar H₂, water solvent | nih.gov |
Functionalization at Side Chains and Substituent Effects
Vilsmeier-Haack Reaction for Formylation of Arylfurans
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including arylfurans like this compound. organic-chemistry.orgjk-sci.comijpcbs.com The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com These reagents react in situ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. mychemblog.comwikipedia.orgchemistrysteps.com
The mechanism proceeds via an electrophilic aromatic substitution pathway. The electron-rich furan ring attacks the electrophilic carbon of the Vilsmeier reagent. jk-sci.com For five-membered heterocycles, the relative reactivity generally follows the order of pyrrole > furan > thiophene. jk-sci.com The substitution typically occurs at the most electron-rich position of the furan ring, which is the carbon atom adjacent to the ring oxygen (the α-position). The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. mychemblog.comwikipedia.orgchemistrysteps.com This reaction provides a direct route to introduce a formyl (-CHO) group onto the furan core, creating a valuable synthetic intermediate.
Condensation Reactions for Molecular Elaboration (e.g., with Nitrogen Nucleophiles)
The formyl group introduced onto the furan ring via the Vilsmeier-Haack reaction serves as a handle for further molecular elaboration. A common and significant follow-up reaction is the condensation with nitrogen nucleophiles, such as primary amines, to form Schiff bases (or imines). nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. acs.orgacgpubs.org
This condensation is a powerful tool for constructing larger, more complex molecules. For example, reacting a diformyl furan derivative, such as 2,5-diformylfuran, with diamines leads to the formation of polymeric Schiff bases. nih.govresearchgate.net These reactions can often be carried out under mild conditions, sometimes even without a catalyst. acgpubs.org The resulting furan-containing Schiff bases are of interest in materials science and coordination chemistry. nih.govresearchgate.net The synthesis of (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide from furfural (B47365) and sulfanilamide (B372717) is a specific example of this type of condensation. researchgate.net
| Reaction | Reactants | Key Intermediate/Product | Description | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Arylfuran, DMF, POCl₃ | Formyl-substituted Arylfuran | Electrophilic substitution to add a -CHO group to the furan ring. | organic-chemistry.orgmychemblog.com |
| Schiff Base Condensation | Formyl-furan, Primary Amine (R-NH₂) | Furan-containing Schiff Base (Imine) | Condensation of the aldehyde with an amine to form a C=N bond. | nih.govacgpubs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within the 2-Ethyl-5-phenylfuran molecule.
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl, furan (B31954), and phenyl protons.
Ethyl Group: The ethyl group at the C2 position of the furan ring would present as a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from scalar coupling to each other.
Furan Ring: The two protons on the furan ring (at C3 and C4) are in different chemical environments and are coupled to each other, expected to appear as two distinct doublets.
Phenyl Group: The protons of the phenyl group at the C5 position will appear in the aromatic region of the spectrum. They typically present as a complex multiplet or as distinct signals for the ortho, meta, and para protons, depending on the solvent and spectrometer resolution.
Based on data from analogous compounds such as 2-ethylfuran (B109080) and 2-phenylfuran, the predicted chemical shifts (δ) and coupling constants (J) are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| Ethyl -CH₃ | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.6 |
| Ethyl -CH₂- | ~ 2.7 - 2.9 | Quartet (q) | ~ 7.6 |
| Furan H-3 | ~ 6.1 - 6.3 | Doublet (d) | ~ 3.2 |
| Furan H-4 | ~ 6.6 - 6.8 | Doublet (d) | ~ 3.2 |
| Phenyl H-ortho | ~ 7.5 - 7.7 | Multiplet (m) | - |
| Phenyl H-meta/para | ~ 7.2 - 7.4 | Multiplet (m) | - |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The this compound molecule has 12 carbon atoms, but due to the symmetry of the phenyl group, only 10 unique signals are expected.
Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield (lower ppm) region.
Furan Carbons: Four signals are expected for the furan ring carbons. The oxygen-bound carbons (C2 and C5) will be the most downfield, followed by the proton-bearing carbons (C3 and C4).
Aromatic Carbons: Four signals are expected for the phenyl group: the ipso-carbon directly attached to the furan ring, and the ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted δ (ppm) |
| Ethyl -C H₃ | ~ 12 - 14 |
| Ethyl -C H₂- | ~ 21 - 23 |
| Furan C-3 | ~ 105 - 107 |
| Furan C-4 | ~ 107 - 109 |
| Phenyl C-para | ~ 127 - 129 |
| Phenyl C-ortho | ~ 123 - 125 |
| Phenyl C-meta | ~ 128 - 130 |
| Phenyl C-ipso | ~ 130 - 132 |
| Furan C-5 | ~ 152 - 154 |
| Furan C-2 | ~ 159 - 161 |
Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC) for Stereochemical Assignment and Complex Structure Confirmation
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments would be essential to unambiguously confirm the structural assignment of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish proton-proton coupling networks. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and a crucial cross-peak would appear between the H-3 and H-4 protons of the furan ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. It would confirm the assignments made in the 1D spectra, for instance, connecting the signal at ~6.1 ppm to the carbon at ~106 ppm (H-3 to C-3) and the signal at ~2.7 ppm to the carbon at ~22 ppm (ethyl -CH₂-).
NOESY (Nuclear Overhauser Effect Spectroscopy) / HMBC (Heteronuclear Multiple Bond Correlation): These experiments reveal through-space proximities (NOESY) or through-bond correlations over two to three bonds (HMBC). An HMBC spectrum would be particularly useful, showing correlations from the ethyl protons to C-2 and C-3 of the furan ring, and from the ortho-protons of the phenyl ring to C-5 and C-4 of the furan ring, thereby cementing the connection and orientation of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₂H₁₂O. chemsrc.com HRMS would be expected to find a molecular ion peak extremely close to the calculated exact mass, confirming this formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O |
| Calculated Exact Mass | 172.08882 Da |
| Expected Ion | [M+H]⁺ or [M]⁺• |
| Expected m/z | 173.09663 or 172.08882 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that aids in structural elucidation. The molecular ion (M⁺•) peak would be observed at m/z = 172. The most prominent fragmentation pathway for this compound is predicted to be the loss of a methyl radical (•CH₃) via benzylic-type cleavage, which is favorable due to the stability of the resulting cation.
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound
| Predicted m/z | Ion Structure | Neutral Loss | Notes |
| 172 | [C₁₂H₁₂O]⁺• | - | Molecular Ion (M⁺•) |
| 157 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the ethyl group. Likely the base peak. |
| 144 | [M - C₂H₄]⁺• | C₂H₄ | Loss of ethene via McLafferty-type rearrangement. |
| 115 | [C₉H₇]⁺ | C₃H₅O | Fragmentation involving ring opening. |
| 77 | [C₆H₅]⁺ | C₆H₇O | Phenyl cation. |
Lack of Available Data for Advanced Spectroscopic Characterization of this compound
A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific experimental or theoretical data for the advanced spectroscopic characterization of the chemical compound This compound . Consequently, it is not possible to provide a scientifically accurate and detailed article on its Infrared (IR) Spectroscopy and X-ray Crystallography as requested.
The search for research findings related to the functional group identification of this compound using IR spectroscopy and its solid-state structural elucidation via X-ray crystallography did not yield any specific data. The scientific literature that was retrieved focused on related but structurally distinct compounds, such as derivatives of phenylfuran containing other substituents or different furan compounds altogether. The use of data from these related molecules would be scientifically inappropriate and would not accurately represent the spectroscopic and crystallographic properties of this compound.
Therefore, the sections on Infrared (IR) Spectroscopy for Functional Group Identification and X-ray Crystallography for Solid-State Structural Elucidation, including the corresponding data tables, cannot be generated at this time due to the absence of published research on this specific compound.
Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Phenylfuran
Density Functional Theory (DFT) Applications
Density Functional Theory is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govarxiv.orgnih.gov It is widely used to investigate the electronic structure and properties of molecules by calculating the electron density rather than the complex many-body wave function. arxiv.org For 2-ethyl-5-phenylfuran, DFT enables a detailed examination of its geometry, electronic orbitals, charge distribution, and spectroscopic and thermodynamic properties.
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.govarxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the structure resides at a potential energy minimum. arxiv.org
Conformational analysis is particularly important for this molecule due to the rotational freedom of its substituents. The primary degrees of freedom include:
Torsion around the C-C bond connecting the furan (B31954) and phenyl rings.
Rotation of the ethyl group relative to the furan ring.
DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. The global minimum is expected to feature a near-planar arrangement between the furan and phenyl rings to maximize π-conjugation, though steric hindrance from the ethyl group may induce a slight twist. Optimized calculations yield precise values for bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C(furan)–C(phenyl) Bond Length | The single bond connecting the two aromatic rings. | ~1.45 Å |
| C=C(furan) Bond Length | Double bonds within the furan ring. | ~1.36 Å |
| C–O(furan) Bond Length | Carbon-oxygen bonds within the furan ring. | ~1.37 Å |
| C(furan)–C(ethyl) Bond Length | The single bond connecting the furan ring and the ethyl group. | ~1.51 Å |
| C(furan)–C(phenyl) Dihedral Angle | The twist angle between the planes of the two rings. | 0-20° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org
HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. acadpubl.eumalayajournal.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. vjol.info.vnnih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For aromatic and conjugated systems like this compound, DFT calculations can precisely determine these orbital energies. The HOMO is expected to be localized across the π-conjugated system of both rings, while the LUMO will also be distributed across this system, representing a π* anti-bonding orbital.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital (electron-donating capability). |
| ELUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability). |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Indicator of chemical stability and reactivity. acadpubl.eu |
Understanding how electronic charge is distributed within a molecule is key to predicting its electrostatic interactions and reactive sites. Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides an intuitive method for partitioning the total electron density of a molecule into atomic basins. The charge within each basin is a good approximation of the total electronic charge of that atom. nih.gov This analysis can reveal which atoms are electron-rich (nucleophilic) or electron-deficient (electrophilic). In this compound, Bader analysis would likely show a negative charge on the furan's oxygen atom due to its high electronegativity and electron density accumulation on the aromatic rings.
Charge density difference mapping is a visualization technique used to illustrate how electron density is redistributed when a molecule interacts with another entity (e.g., another molecule or a surface) or upon electronic excitation. It is calculated by subtracting the electron densities of the individual, non-interacting fragments from the density of the combined system. researchgate.net Regions of charge accumulation are typically colored differently from regions of charge depletion, providing a clear picture of charge transfer.
| Atom/Group | Predicted Bader Charge (e) | Implication |
|---|---|---|
| Oxygen (in furan ring) | -1.2 to -1.4 | Highly electronegative, site of potential protonation or coordination. |
| C2 Carbon (attached to ethyl) | +0.2 to +0.4 | Slightly electron-deficient due to bonding with oxygen. |
| C5 Carbon (attached to phenyl) | +0.3 to +0.5 | Slightly electron-deficient due to bonding with oxygen. |
| Phenyl Ring Carbons | -0.1 to -0.3 | Generally electron-rich due to π-system. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited states and predict electronic absorption spectra. globalresearchonline.netmdpi.comnih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of a molecule. mdpi.com The output provides the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated furan and phenyl ring system. TD-DFT simulations can predict the λmax for these transitions, which helps in interpreting experimental spectra and understanding the electronic structure of the molecule. globalresearchonline.net
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S0 → S1 | ~290-320 | > 0.5 | Strong π→π* transition across the conjugated system. |
| S0 → S2 | ~240-260 | ~0.1-0.3 | Weaker π→π* transition involving higher energy orbitals. |
Computational chemistry allows for the accurate prediction of thermochemical properties, such as the enthalpy of formation (ΔfH°), which quantifies a molecule's thermodynamic stability. High-level ab initio methods or DFT can be used to calculate the total electronic energy of the molecule. cam.ac.uk This energy, combined with calculations of zero-point vibrational energy and thermal corrections, can be used in conjunction with atomization or isodesmic reaction schemes to derive a theoretical enthalpy of formation. cam.ac.ukacs.org
The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, can also be estimated by calculating the enthalpy of formation in both the gas and condensed phases. These theoretical values are invaluable for chemical engineering applications and for understanding the fundamental energetic properties of the compound. For example, the enthalpy of formation for the related compound 2-methyl-5-phenylfuran-3-carboxylic acid has been determined experimentally and computationally. researchgate.net
| Parameter | Predicted Value (kJ/mol) | Description |
|---|---|---|
| ΔfH° (gas) | Value depends on calculation level | Standard enthalpy of formation in the gaseous state. |
| ΔfH° (liquid) | Value depends on calculation level | Standard enthalpy of formation in the liquid state. |
| ΔsubH° | Value depends on calculation level | Enthalpy of sublimation, indicating intermolecular forces. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent or a surface). psu.edusemanticscholar.org
For this compound, an MD simulation could provide insights into:
Conformational Dynamics : How the phenyl and ethyl groups rotate and flex at a given temperature.
Solvation : How solvent molecules (e.g., water or an organic solvent) arrange themselves around the molecule and the strength of these interactions.
Interactions with Surfaces : Simulating the adsorption and orientation of the molecule on a material surface, such as graphite or a metal catalyst. youtube.com
Bulk Properties : For a large number of molecules, MD can be used to predict properties like density, viscosity, and diffusion coefficients.
MD simulations on furan-based systems have been used to predict the evolution of molecular structure and mechanical properties, for instance, during pyrolysis processes. psu.edudpi-proceedings.com Such simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material.
Theoretical Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the synthesis and transformation of this compound, theoretical mechanistic studies are instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the energetic landscape of the reaction.
Transition State Analysis and Reaction Energetics
Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state (TS) structures on a potential energy surface, chemists can calculate activation energies, which are critical for predicting reaction rates and understanding kinetic control. For the formation of substituted furans, several synthetic routes exist, such as the Paal-Knorr synthesis or metal-catalyzed cyclizations. A computational study of these pathways for this compound would involve mapping the energy profile of the entire reaction coordinate.
For instance, in a hypothetical acid-catalyzed cyclization of a 1,4-dicarbonyl precursor to form the furan ring, density functional theory (DFT) calculations could be employed to model the reaction. The calculations would identify the geometry of the transition state for the rate-determining step, which is often the ring-closure or the final dehydration step. The energy difference between the reactants and the transition state would yield the activation energy barrier. A study on a similar compound, 2-ethyl-5-methylfuran, has computationally explored its decomposition pathways, highlighting the energy barriers for various bond-breaking and rearrangement processes. nih.gov While focused on decomposition, the same principles of transition state analysis are applied to formation reactions.
A summary of hypothetical energy values for a plausible reaction pathway is presented in Table 1.
Table 1: Hypothetical Reaction Energetics for the Formation of this compound
| Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| Ring Closure | 1-phenylhexane-1,4-dione | TS1 | Hydroxydihydrofuran intermediate | 25 | -10 |
| Dehydration | Hydroxydihydrofuran intermediate | TS2 | this compound + H₂O | 20 | -15 |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for an actual reaction pathway.
Investigation of Catalytic Cycles and Intermediates
Many modern syntheses of substituted furans rely on transition metal catalysis. researchgate.neted.ac.uk Computational modeling is indispensable for elucidating the mechanisms of these catalytic cycles. A theoretical investigation would involve characterizing the structure and stability of all catalytic intermediates and transition states. This includes the oxidative addition, reductive elimination, migratory insertion, and other elementary steps that may be involved.
For a hypothetical palladium-catalyzed cross-coupling reaction to form this compound, computational studies would model the interaction of the reactants with the palladium catalyst. This would involve identifying the active catalytic species and tracking its transformation throughout the cycle. The binding energies of the substrates to the metal center, the energy barriers for each step in the cycle, and the relative stability of various intermediates would be calculated.
These studies can help in understanding catalyst activity and selectivity. For example, by comparing the energy profiles for the formation of different isomers or byproducts, one can computationally predict the selectivity of a given catalyst system. While specific studies on this compound are not prevalent, the principles are well-established in the computational chemistry of catalytic reactions.
Surface Adsorption Studies and Intermolecular Interactions
The interaction of organic molecules with metal surfaces is of fundamental importance in fields such as heterogeneous catalysis, corrosion science, and materials science. Theoretical modeling provides a molecular-level understanding of these surface phenomena.
Modeling Furan Adsorption on Metal Surfaces (e.g., Fe(110))
Computational studies, particularly those using DFT, can model the adsorption of furan and its derivatives on various metal surfaces. The Fe(110) surface is a common model for iron surfaces in catalytic and corrosion studies. researchgate.net When modeling the adsorption of a molecule like this compound, the preferred adsorption sites (e.g., on-top, bridge, hollow sites), adsorption geometries, and adsorption energies are determined.
For furan and its derivatives, adsorption can occur through different configurations. mdpi.com The molecule can lie parallel to the surface, interacting through the π-system of the furan ring, or it can adopt a tilted or perpendicular orientation, interacting through the oxygen atom or the substituent groups. mdpi.comresearchgate.net The strong interaction between transition metals like iron and the π bonds in the furan molecule often leads to a parallel adsorption mode. mdpi.com
DFT calculations can provide the adsorption energy, which is a measure of the strength of the interaction between the molecule and the surface. A more negative adsorption energy indicates a stronger bond. The bond lengths between the atoms of the molecule and the surface atoms are also calculated, providing detailed structural information about the adsorbed state.
Table 2: Calculated Adsorption Properties of Furan on Fe(110) Surface (Illustrative Data)
| Adsorption Site | Adsorption Energy (eV) | Furan Ring to Surface Distance (Å) | Adsorption Orientation |
|---|---|---|---|
| Top | -1.2 | 2.5 | Parallel |
| Bridge | -1.5 | 2.3 | Parallel |
| Hollow | -1.4 | 2.4 | Parallel |
Note: This table presents hypothetical data based on general trends observed in the adsorption of aromatic molecules on metal surfaces. Specific values for this compound would require dedicated calculations.
Insights into Bonding Mechanisms and Charge Transfer Phenomena
Beyond the geometry and energetics of adsorption, computational modeling provides deep insights into the nature of the chemical bonding between the adsorbate and the surface. Analysis of the electronic structure, such as the density of states (DOS) and charge density difference plots, reveals the extent of charge transfer and the orbitals involved in bonding.
When a furan derivative adsorbs on a metal surface, charge transfer can occur from the molecule to the metal or from the metal to the molecule. nih.govnih.gov This charge transfer is a key aspect of the chemical bond formation at the surface. rsc.org For furan derivatives on iron, it has been shown that there is a transfer of charge density from the delocalized region of the furan ring to the metal. nih.gov
Molecular orbital analysis can identify the specific orbitals responsible for the interaction. For instance, the highest occupied molecular orbital (HOMO) of the furan derivative can interact with the unoccupied d-orbitals of the iron atoms, leading to a donor-acceptor type interaction. nih.gov This charge redistribution upon adsorption can significantly alter the chemical reactivity of the molecule, which is a fundamental aspect of heterogeneous catalysis.
Applications of 2 Ethyl 5 Phenylfuran and Its Derivatives in Organic Synthesis and Materials Science
Versatility as Building Blocks in Complex Organic Synthesis
The furan (B31954) ring system is a cornerstone in heterocyclic chemistry, prized for its ability to act as a precursor to a wide array of other molecular structures. The presence of substituents, such as in 2-Ethyl-5-phenylfuran, further diversifies its synthetic utility, allowing for the construction of intricate and polyfunctionalized molecules.
Precursors for Polyfunctionalized Heterocyclic Compounds
The furan nucleus is a latent 1,4-dicarbonyl compound, a functionality that can be unmasked under certain reaction conditions, such as acid-catalyzed hydrolysis. This property makes furan derivatives like this compound exceptionally useful starting materials for synthesizing other five-membered heterocycles through reactions like the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org Furthermore, the furan ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a straightforward route to complex bicyclic systems and, upon further transformation, to substituted benzene (B151609) derivatives. wikipedia.org This reactivity allows chemists to leverage the furan scaffold to introduce a variety of functional groups and build molecular complexity.
Synthesis of Pyrazole, Pyrimidine, and Pyridazine (B1198779) Derivatives
The furan ring of this compound and its analogues serves as a key synthon for a variety of nitrogen-containing heterocycles.
Pyrazoles: Derivatives of this compound can be converted into 1,4-dicarbonyl compounds, which subsequently react with hydrazine (B178648) and its derivatives to yield substituted pyrazoles. This transformation is a classic example of leveraging the furan ring as a masked functional group.
Pyrimidines: The synthesis of pyrimidines can be achieved from furan-derived intermediates. For example, 5-aryl-3-arylmethylidenefuran-2(3H)-ones, which are accessible from phenylfuran precursors, react with binucleophilic reagents like thiourea (B124793) in a basic medium. This reaction proceeds via ring opening of the furanone followed by cyclization to form substituted tetrahydropyrimidines. nih.gov
Pyridazines: A common and efficient route to the pyridazine core involves the [4+2] cycloaddition of a furan derivative with a suitable dienophile, such as a diazine. The resulting bicyclic adduct can then be treated with hydrazine, which induces a cyclization and subsequent aromatization to afford the pyridazine ring system. beilstein-journals.org This method provides a direct pathway from the furan scaffold to the six-membered pyridazine heterocycle.
The following table summarizes these synthetic transformations.
Table 1: Synthesis of N-Heterocycles from Furan Derivatives
| Target Heterocycle | Furan-Based Precursor | Key Reagents | Reaction Type |
|---|---|---|---|
| Pyrazole | 2,5-Disubstituted Furan | 1. Acid/H₂O2. Hydrazine (N₂H₄) | Ring opening followed by Paal-Knorr cyclization |
| Pyrimidine | 5-Phenylfuran-2(3H)-one derivative | Guanidine or Thiourea | Ring opening and heterocyclization |
| Pyridazine | 2,5-Disubstituted Furan | 1. Dienophile (e.g., Diazine)2. Hydrazine (N₂H₄) | [4+2] Cycloaddition followed by cyclization |
Intermediates for Fused Heterocyclic Systems (e.g., Benzazoles)
While the direct conversion of simple furans into benzazoles (such as benzimidazoles or benzothiazoles) is not a commonly cited synthetic route, furan derivatives serve as precursors for other related fused systems. The synthesis of benzazoles typically involves the condensation of ortho-substituted anilines (like o-phenylenediamine (B120857) or o-aminothiophenol) with carboxylic acids or their equivalents. mdpi.comnih.gov
However, more complex furan derivatives, such as furan-2,3-diones, can be employed to construct fused heterocyclic systems. For instance, the reaction between furan-2,3-diones and o-aminothiophenol has been developed to produce 1,4-benzothiazinones, which are important pharmaceutical scaffolds. beilstein-journals.orgnih.gov This reaction demonstrates the principle of using a furan-based building block, which undergoes ring-opening and subsequent condensation, to form a fused heterocyclic product.
Creation of Hybrid Structures (e.g., Furan-2(3H)-ones and Chromen-4(4H)-ones)
Molecular hybridization, the process of combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. Phenylfuran derivatives are valuable in creating such hybrid structures. A notable example is the synthesis of hybrid molecules incorporating both furan-2(3H)-one and chromen-4(4H)-one scaffolds. These syntheses often utilize a Knoevenagel condensation between a 5-arylfuran-2(3H)-one and a 4-oxo-4H-chromene-3-carboxaldehyde. This reaction creates a new carbon-carbon bond, linking the two heterocyclic systems and resulting in a complex hybrid molecule with potential biological activity.
Advanced Materials Applications
The conjugated system formed by the phenyl and furan rings in this compound imparts specific electronic and photophysical properties. These characteristics are exploited in the field of materials science, particularly for optoelectronic applications where charge transport and light emission are critical.
Role as Components in Optoelectronic Materials
Furan-containing polymers and oligomers have emerged as promising "green" electronic materials, as the furan monomer can be derived from biomass. Polyfurans and copolymers incorporating furan units exhibit unique features such as high fluorescence and good solubility, making them suitable for use in optoelectronic devices.
The phenylfuran motif is a key component in the design of electroluminescent materials. For example, polyphenylene-co-furan (PPF) polymers have been synthesized and shown to have desirable luminescence properties for use in polymer light-emitting diodes (LEDs). rsc.org The incorporation of the furan ring, in conjunction with phenyl rings, helps to tune the electronic bandgap and enhance the quantum efficiency of the material. Furan has also been used as a building block to create donor-acceptor systems for electrochromic materials and as a component in organic semiconductors for light-emitting transistors. The combination of thiophene (B33073) and furan rings in oligomeric structures has been explored to fine-tune optoelectronic properties for applications in both photovoltaics and light-emitting devices.
Use as Modifying Agents in Copolymerization Processes
A comprehensive review of scientific literature does not yield specific research findings on the use of this compound as a modifying agent in copolymerization processes. While other furan derivatives, such as those based on 2,5-furandicarboxylic acid (FDCA), have been investigated for creating bio-based polyesters and copolymers, there is no available data detailing the incorporation of this compound into polymer chains through copolymerization to modify material properties.
Consequently, no detailed research findings or data tables on its role in affecting the thermal properties, mechanical strength, or other characteristics of copolymers can be provided. The reactivity of the this compound moiety in polymerization reactions and its effect on copolymer microstructure have not been documented in the reviewed sources.
Q & A
Q. What are the established synthetic routes for 2-Ethyl-5-phenylfuran, and how can researchers optimize reaction yields?
- Methodological Answer : A common approach involves acid-catalyzed cyclization or cross-coupling reactions. For example, substituted furans can be synthesized using Friedel-Crafts alkylation with ethyl groups introduced via electrophilic substitution. Reaction optimization requires controlling temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane or hexafluoropropanol), and catalysts (e.g., Lewis acids like AlCl₃). Yield improvements often involve stepwise purification via column chromatography and spectroscopic validation (e.g., ¹H NMR for regioselectivity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for phenyl groups) and ethyl substituents (δ 1.2–1.5 ppm for CH₃, δ 2.4–2.8 ppm for CH₂).
- IR Spectroscopy : Confirm furan ring vibrations (C-O-C stretch at ~1250 cm⁻¹) and absence of unwanted functional groups (e.g., carbonyls).
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 186.1043). For crystallographic confirmation, employ SHELX-based refinement to resolve structural ambiguities .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The compound is prone to oxidation due to the furan ring’s electron-rich nature. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic GC-MS analysis. Avoid prolonged exposure to light or humidity, which can catalyze polymerization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict HOMO-LUMO gaps and electrostatic potentials. Compare computed dipole moments with experimental data (e.g., from dielectric constant measurements). Discrepancies may arise from solvent effects or basis set limitations; validate using polarizable continuum models (PCM) .
Q. What experimental designs are recommended to assess the compound’s toxicity in biological systems while minimizing confounding variables?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., HepG2 for hepatotoxicity) with controlled exposure times and concentrations. Include positive/negative controls (e.g., DMSO for solubility).
- Data Normalization : Adjust for metabolic interference using cytochrome P450 inhibitors.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish dose-dependent effects from noise. Reference EFSA’s systematic review protocols for toxin assessment to ensure reproducibility .
Q. How can researchers address inconsistencies in reported reaction mechanisms for furan functionalization?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., H/D substitution at the ethyl group). Cross-validate using isotopic labeling (¹³C or ²H) and tandem MS. Conflicting mechanisms (e.g., radical vs. ionic pathways) may require in situ trapping experiments with TEMPO or other radical scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
